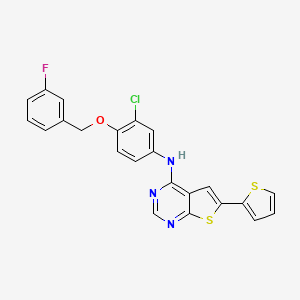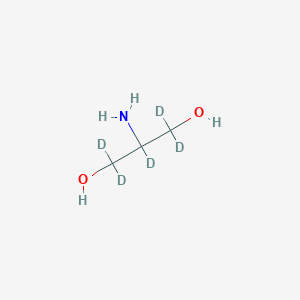
Senkyunolide N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Senkyunolide N is a natural phthalide compound primarily isolated from the rhizomes of Ligusticum chuanxiong, a traditional Chinese medicinal herb. This compound is known for its potential therapeutic properties, particularly in the treatment of cardiovascular diseases and its role in traditional Chinese medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Senkyunolide N involves several steps, typically starting from simpler phthalide precursors. The synthetic routes often include cyclization reactions, oxidation, and reduction steps under controlled conditions. Specific details on the synthetic routes and reaction conditions are not widely documented in the literature.
Industrial Production Methods: Industrial production of this compound is generally achieved through the extraction and purification from the rhizomes of Ligusticum chuanxiong. The process involves drying the rhizomes, followed by solvent extraction and chromatographic purification to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions: Senkyunolide N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, particularly at the phthalide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different pharmacological properties .
Aplicaciones Científicas De Investigación
Senkyunolide N has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Research focuses on its biological activities, including anti-inflammatory and antioxidant effects.
Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases, migraines, and other conditions.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mecanismo De Acción
The mechanism of action of Senkyunolide N involves multiple molecular targets and pathways:
Cardiovascular Effects: It exerts its effects by modulating pathways involved in blood circulation and reducing oxidative stress.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Properties: this compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparación Con Compuestos Similares
Senkyunolide I: Another phthalide compound with similar cardiovascular and anti-inflammatory properties.
Ligustilide: Known for its neuroprotective and anti-inflammatory effects.
Butylidenephthalide: Exhibits anti-cancer and anti-inflammatory activities.
Uniqueness: Senkyunolide N is unique due to its specific molecular structure, which confers distinct pharmacological properties. Its stability and bioavailability make it a promising candidate for further research and therapeutic applications .
Propiedades
Fórmula molecular |
C12H18O4 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(3S,6S,7S)-3-butyl-6,7-dihydroxy-4,5,6,7-tetrahydro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H18O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h8-9,11,13-14H,2-6H2,1H3/t8-,9-,11+/m0/s1 |
Clave InChI |
AXRIHSJZHOTGAE-ATZCPNFKSA-N |
SMILES isomérico |
CCCC[C@H]1C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1 |
SMILES canónico |
CCCCC1C2=C(C(C(CC2)O)O)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



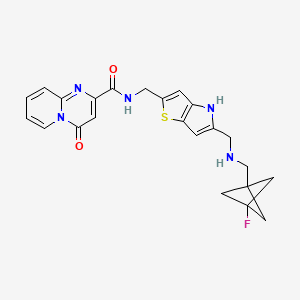
![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)

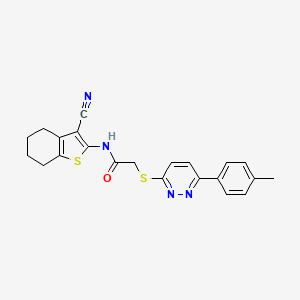

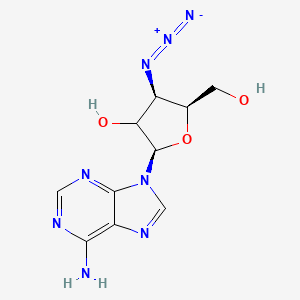
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)
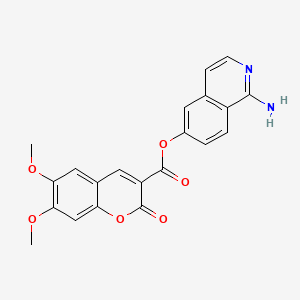


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)
